molecular formula C14H11N3O B11770927 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one

Cat. No.: B11770927
M. Wt: 237.26 g/mol
InChI Key: GNLBJTLFZQXGOL-UHFFFAOYSA-N
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Description

2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique diazepine ring fused with a pyridine ring, making it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine with benzoyl chloride under acidic conditions, followed by further functionalization to introduce the diazepine ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the core structure .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their pharmacological properties .

Mechanism of Action

The mechanism of action of 2-Phenyl-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-phenyl-3,5-dihydropyrido[3,4-b][1,4]diazepin-4-one

InChI

InChI=1S/C14H11N3O/c18-14-8-12(10-4-2-1-3-5-10)16-11-6-7-15-9-13(11)17-14/h1-7,9H,8H2,(H,17,18)

InChI Key

GNLBJTLFZQXGOL-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(C=NC=C2)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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